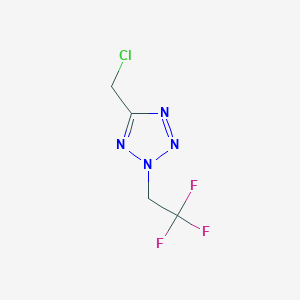

5-(chloromethyl)-2-(2,2,2-trifluoroethyl)-2H-1,2,3,4-tetrazole

Übersicht

Beschreibung

5-(chloromethyl)-2-(2,2,2-trifluoroethyl)-2H-1,2,3,4-tetrazole is a useful research compound. Its molecular formula is C4H4ClF3N4 and its molecular weight is 200.55 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

5-(Chloromethyl)-2-(2,2,2-trifluoroethyl)-2H-1,2,3,4-tetrazole (CAS: 1803607-11-5) is a compound belonging to the tetrazole family, characterized by its unique structural features that enhance its biological activity. This article explores its biological properties, synthesis methods, and potential applications in medicinal chemistry and agrochemicals.

Chemical Structure and Properties

The molecular formula for this compound is C₄H₄ClF₃N₄. The structure includes a five-membered ring containing four nitrogen atoms and one carbon atom, with a chloromethyl group and a trifluoroethyl group. The trifluoroethyl moiety contributes significant electron-withdrawing properties due to the high electronegativity of fluorine, which affects the compound's reactivity and stability.

Structural Characteristics

| Feature | Description |

|---|---|

| Molecular Formula | C₄H₄ClF₃N₄ |

| Functional Groups | Chloromethyl, Trifluoroethyl |

| Ring Structure | Tetrazole (5-membered ring) |

Tetrazole derivatives are known for their ability to interact with biological targets such as enzymes and receptors. This compound mimics carboxylic acids while providing enhanced lipophilicity and metabolic stability. This structural mimicry allows it to engage in similar interactions as carboxylic acids but with improved pharmacokinetic profiles.

Research Findings

Recent studies have highlighted the compound's potential in various therapeutic areas:

- Antiviral Activity : In a study evaluating tetrazole-containing compounds against influenza A virus, several derivatives exhibited significant cytotoxicity and antiviral activities. The structure-activity relationship (SAR) indicated that specific substitutions on the tetrazole ring influenced efficacy significantly .

- Anticancer Properties : The compound has been identified as a key intermediate in synthesizing anti-cancer drugs. Its structural properties allow it to enhance drug efficacy while reducing toxicity .

Synthesis Methods

The synthesis of this compound can be achieved through various methods including:

- Direct Alkylation : Using chloromethyl derivatives in the presence of appropriate bases.

- Metal-Free Trifluoroethylation : Employing trifluoroethylating agents under mild conditions to introduce the trifluoroethyl group efficiently.

Case Study 1: Antiviral Efficacy

A recent evaluation of tetrazole derivatives demonstrated that those with longer aliphatic chains at specific positions on the tetrazole ring exhibited enhanced antiviral activity against influenza virus strains. Compounds with IC50 values below 50 µM were considered promising candidates for further development .

Case Study 2: Anticancer Applications

In medicinal chemistry research focused on anti-inflammatory and anticancer drug development, this compound was utilized as an intermediate in synthesizing novel therapeutic agents that showed improved efficacy compared to existing treatments .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity:

Research has indicated that tetrazole derivatives exhibit significant anticancer properties. The incorporation of the chloromethyl and trifluoroethyl groups may enhance the compound's ability to interact with cancer-related targets. For instance, studies have shown that modifications on tetrazole derivatives can lead to improved selectivity and potency against specific cancer cell lines .

Case Study:

In a study focused on structure-activity relationships (SAR) of tetrazole derivatives, compounds similar to 5-(chloromethyl)-2-(2,2,2-trifluoroethyl)-2H-1,2,3,4-tetrazole were evaluated for their inhibitory effects on MLL leukemia cells. The results demonstrated varying degrees of potency (IC50 values ranging from 15 nM to over 100 nM), indicating that structural modifications can significantly impact biological activity .

Agrochemicals

Herbicides and Pesticides:

The chloromethyl group in this compound suggests potential applications in developing herbicides or pesticides. Compounds with similar structures have been investigated for their efficacy against various pests and weeds. The trifluoroethyl moiety may contribute to the stability and effectiveness of these agrochemical formulations.

Material Science

Polymer Chemistry:

this compound can serve as a building block for synthesizing functional polymers. The unique chemical structure allows for the incorporation into polymer matrices that require specific thermal or chemical resistance properties.

Data Table: Polymer Applications

| Property | Value |

|---|---|

| Thermal Stability | High |

| Chemical Resistance | Excellent |

| Potential Uses | Coatings, Adhesives |

Synthesis and Production

The synthesis of this compound can be achieved through various chemical reactions involving tetrazole formation followed by chloromethylation. This process is crucial for producing the compound in sufficient quantities for research and commercial applications.

Eigenschaften

IUPAC Name |

5-(chloromethyl)-2-(2,2,2-trifluoroethyl)tetrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4ClF3N4/c5-1-3-9-11-12(10-3)2-4(6,7)8/h1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEPMTTAOIJPLCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1=NN(N=N1)CC(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4ClF3N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.